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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

Cat. No.: B072560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
methoxybenzenesulfonamide, a key intermediate in the synthesis of various
pharmaceuticals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and
structural elucidation in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectra of 4-Methoxybenzenesulfonamide.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)
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55.6 -OCHs

Table 3: Key IR Absorption Data (KBr Pellet)
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Functional Group

Frequency (cm~?) Intensity .
Assignment
3330, 3240 Strong, Sharp N-H stretch (sulfonamide)
3080, 3010 Medium Aromatic C-H stretch
2960, 2840 Medium Aliphatic C-H stretch (-OCH3)
1595, 1495 Strong Aromatic C=C stretch
Asymmetric and Symmetric
1330, 1160 Strong
SOz stretch
1260 Strong C-O stretch (aryl ether)
p-disubstituted benzene C-H
830 Strong

bend

Table 4: Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity (%) Proposed Fragment
187 45 [M]* (Molecular lon)
171 100 [M - NH2]*
156 20 [M - OCHs]*
108 35 [C7HsO]*
92 30 [CeH4O]*
77 25 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of 4-methoxybenzenesulfonamide was
dissolved in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass
wool plug into a 5 mm NMR tube.

» 1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16
transients.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer
with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 512
transients were used.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of 4-methoxybenzenesulfonamide was finely ground
with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture
was then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was scanned from 4000 to 400 cm~1 with a resolution of 4 cm~1,
A background spectrum of a blank KBr pellet was recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC) equipped with a capillary column.

« lonization: Electron lonization (EI) was used as the ionization method, with an electron
energy of 70 eV.

o Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer,
scanning a mass-to-charge (m/z) range of 50-500 amul.

Spectroscopic Analysis Workflow
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The logical workflow for the analysis of spectroscopic data is crucial for accurate structural

elucidation.
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Spectroscopic data analysis workflow.

Interpretation of Spectra
'H NMR Spectrum

The *H NMR spectrum clearly indicates the presence of a para-substituted benzene ring with
two distinct doublet signals at 7.74 and 6.88 ppm, characteristic of aromatic protons ortho and
meta to an electron-donating group, respectively. The singlet at 3.80 ppm with an integration of
3H is assigned to the methoxy group protons. The broad singlet at 4.95 ppm, which integrates
to 2H, is characteristic of the amine protons of the sulfonamide group.
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B3C NMR Spectrum

The 13C NMR spectrum shows five distinct signals, consistent with the five unique carbon
environments in the molecule. The signal at 163.1 ppm is assigned to the aromatic carbon
attached to the electron-donating methoxy group (C-4). The signal at 55.6 ppm corresponds to
the carbon of the methoxy group. The remaining aromatic carbon signals are assigned based
on their expected chemical shifts.

IR Spectrum

The IR spectrum provides key information about the functional groups present. The two sharp
bands at 3330 and 3240 cm~1! are characteristic of the symmetric and asymmetric N-H
stretching vibrations of the primary sulfonamide. The strong absorptions at 1330 and 1160
cm~1! are due to the asymmetric and symmetric stretching of the S=0O bonds in the sulfonamide
group. The strong band at 1260 cm~* confirms the presence of the aryl ether C-O bond.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]* at m/z 187, which corresponds to the
molecular weight of 4-methoxybenzenesulfonamide. The base peak at m/z 171 is attributed
to the loss of an amino radical (-NH2). Other significant fragments arise from the cleavage of
the methoxy group and further fragmentation of the aromatic ring, providing confirmatory
evidence for the proposed structure.

¢ To cite this document: BenchChem. [Spectroscopic Data Analysis of 4-
Methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072560#spectroscopic-data-analysis-of-
4-methoxybenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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